molecular formula C12H20Cl2N2 B6220885 1-(4-methylphenyl)piperidin-4-amine dihydrochloride CAS No. 2758000-03-0

1-(4-methylphenyl)piperidin-4-amine dihydrochloride

Cat. No.: B6220885
CAS No.: 2758000-03-0
M. Wt: 263.2
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Description

1-(4-methylphenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Properties

CAS No.

2758000-03-0

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(4-methylphenyl)piperidin-4-amine dihydrochloride may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products Formed

    Oxidation: N-oxides of 1-(4-methylphenyl)piperidin-4-amine.

    Reduction: Primary amines derived from the reduction of the compound.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

1-(4-methylphenyl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)piperidin-4-amine dihydrochloride
  • 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride
  • 1-(4-methoxyphenyl)piperidin-4-amine dihydrochloride

Uniqueness

1-(4-methylphenyl)piperidin-4-amine dihydrochloride is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.

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